molecular formula C9H12 B14699980 Bicyclo(3.2.2)nona-2,6-diene CAS No. 14993-07-8

Bicyclo(3.2.2)nona-2,6-diene

Cat. No.: B14699980
CAS No.: 14993-07-8
M. Wt: 120.19 g/mol
InChI Key: OLNXIBCIPUFDHP-UHFFFAOYSA-N
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Description

Bicyclo(3.2.2)nona-2,6-diene is an organic compound with the molecular formula C₉H₁₂. It is a bicyclic hydrocarbon featuring a unique structure with two fused rings. This compound is of interest in organic chemistry due to its structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo(3.2.2)nona-2,6-diene can be synthesized through various methods. One notable method involves the Diels-Alder reaction, where a diene reacts with a dienophile under specific conditions to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene under high-pressure cycloaddition followed by thermal cycloreversion yields this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(3.2.2)nona-2,6-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Bromination can be carried out using bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Saturated bicyclic hydrocarbons.

    Substitution: Dibromides and other halogenated derivatives.

Scientific Research Applications

Bicyclo(3.2.2)nona-2,6-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo(3.2.2)nona-2,6-diene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction being studied .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(3.3.1)nonane: Another bicyclic hydrocarbon with a different ring fusion pattern.

    Bicyclo(2.2.2)octa-2,5-diene: A smaller bicyclic compound with similar reactivity.

Uniqueness

Bicyclo(3.2.2)nona-2,6-diene is unique due to its specific ring structure, which imparts distinct reactivity and stability compared to other bicyclic compounds. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

14993-07-8

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

bicyclo[3.2.2]nona-2,6-diene

InChI

InChI=1S/C9H12/c1-2-8-4-6-9(3-1)7-5-8/h1-2,4,6,8-9H,3,5,7H2

InChI Key

OLNXIBCIPUFDHP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CCC1C=C2

Origin of Product

United States

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